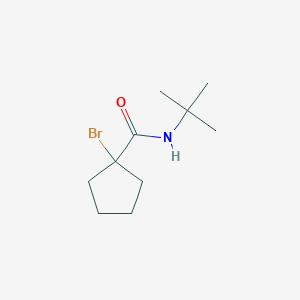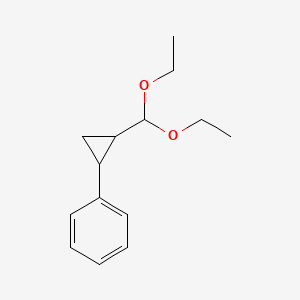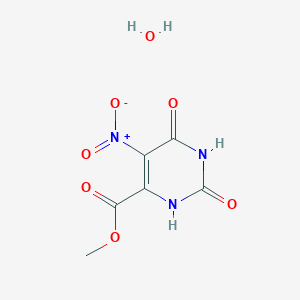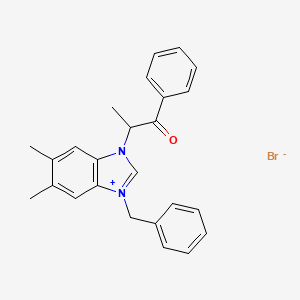
3,4-Dichloro-4'-(phenylazo)benzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-4’-(phenylazo)benzanilide is a synthetic organic compound with the molecular formula C19H13Cl2N3O It is characterized by the presence of two chlorine atoms, a phenylazo group, and a benzanilide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-4’-(phenylazo)benzanilide typically involves the reaction of 3,4-dichloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes azo coupling with a diazonium salt derived from aniline. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichloro-4’-(phenylazo)benzanilide may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-4’-(phenylazo)benzanilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or hydrazines.
Substitution: Formation of substituted benzanilides with different functional groups.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-4’-(phenylazo)benzanilide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-4’-(phenylazo)benzanilide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the phenylazo group allows the compound to participate in electron transfer reactions, which can influence cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of 3,4-Dichloro-4’-(phenylazo)benzanilide.
4,4’-Dichlorobenzanilide: A structurally similar compound with different substitution patterns.
Phenylazoaniline: A compound with a similar azo linkage but different substituents.
Uniqueness
3,4-Dichloro-4’-(phenylazo)benzanilide is unique due to the presence of both chlorine atoms and the phenylazo group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
199735-55-2 |
|---|---|
Molekularformel |
C19H13Cl2N3O |
Molekulargewicht |
370.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2N3O/c20-17-11-6-13(12-18(17)21)19(25)22-14-7-9-16(10-8-14)24-23-15-4-2-1-3-5-15/h1-12H,(H,22,25) |
InChI-Schlüssel |
FYBMWUFPWBMRHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)



